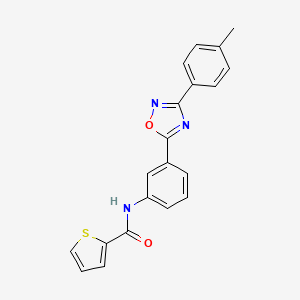
N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as nitro-PAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. Nitro-PAO is a fluorescent probe that can be used to detect and quantify the presence of nitric oxide (NO) in biological systems.
Mécanisme D'action
Nitro-PAO works by reacting with NO to form a fluorescent product. The reaction between N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and NO is highly specific, which allows for accurate detection and quantification of NO levels. The fluorescent product formed can be detected using various methods, including fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
Nitro-PAO has been used to study the role of NO in various physiological processes. For example, it has been used to investigate the effect of NO on vascular function and blood pressure regulation. Nitro-PAO has also been used to study the role of NO in neurotransmission and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its high sensitivity and specificity for NO detection. It is also a non-invasive method, which allows for real-time monitoring of NO levels in live cells and tissues. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment for detection.
Orientations Futures
There are several future directions for N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of research is the development of new fluorescent probes that can detect other reactive nitrogen species (RNS) in addition to NO. Another area of research is the application of this compound in disease diagnosis and treatment. Nitro-PAO has the potential to be used as a diagnostic tool for NO-related diseases, such as cardiovascular disease and cancer. Additionally, this compound can be used to develop new therapies that target NO signaling pathways.
Méthodes De Synthèse
The synthesis of N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-amine with N-(2-nitrophenyl)butyramide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Nitro-PAO has been widely used in scientific research to detect and quantify NO in biological systems. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability to measure NO levels accurately is essential in understanding the role of NO in these processes. Nitro-PAO is a highly sensitive and selective probe that can detect NO in real-time, making it a valuable tool in NO research.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7/c1-29-16-11-13(12-17(30-2)20(16)31-3)21-23-19(32-24-21)10-6-9-18(26)22-14-7-4-5-8-15(14)25(27)28/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJWNGFSWLRQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
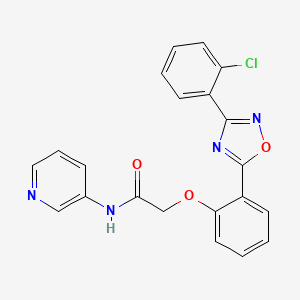

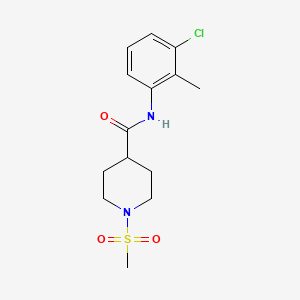
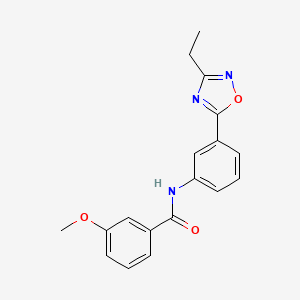
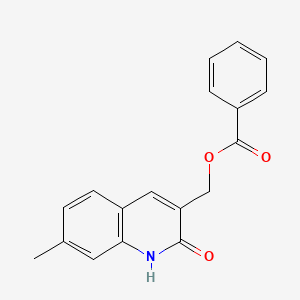

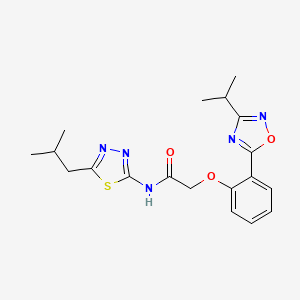
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

